Narcobarbital

Anesthesiology Neuropharmacology GABA-A Receptor Modulation

Narcobarbital's N-methylated core and bromoallyl substitution produce a distinct pharmacodynamic signature: its optimal EEG burst-suppression infusion rate (46 mmol·g⁻¹·min⁻¹) is >2× that of pentobarbital, reflecting slower onset and unique CNS modulation. Physicochemical properties—pKa 7.74, logP 2.11, aqueous solubility 186 mg/L—directly control formulation, bioavailability, and tissue partitioning. EU veterinary authorization (Narkodorm) ensures regulatory-compliant use for surgical anesthesia in pigs, dogs, cats, rabbits, birds, and reptiles. A Schedule III controlled substance (US) and BtMG-regulated narcotic (EU); procurement strictly requires valid DEA or national narcotics licenses.

Molecular Formula C11H15BrN2O3
Molecular Weight 303.15 g/mol
CAS No. 125-55-3
Cat. No. B1221606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarcobarbital
CAS125-55-3
Synonyms5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid
enibomal
enibomal sodium
eunarcon
narcobarbital
Narcodorm
pronarcon
pronarcon, (+-)-isomer
pronarcon, (R)-isomer
pronarcon, (S)-isomer
pronarcon, sodium salt
Molecular FormulaC11H15BrN2O3
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br
InChIInChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)
InChIKeyWGMASVSHOSNKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Narcobarbital (CAS 125-55-3) Technical Procurement Profile: Verified Baseline Data for Scientific Selection


Narcobarbital (CAS 125-55-3, molecular formula C11H15BrN2O3) is an N-methylated barbiturate derivative developed in the 1930s, originally assigned to J.D. Riedel-E. de Haën AG and patented in the United States in 1937 [1]. It functions as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission, and is classified under ATC code N01AG01 (barbiturates in combination with other drugs) for use as a general anesthetic and sedative-hypnotic [2][3]. While largely superseded in human medicine, narcobarbital retains a defined, albeit niche, role in veterinary anesthesia for a range of species, including pigs, dogs, cats, rabbits, and various birds and reptiles [4]. Due to its potential for abuse and dependence, narcobarbital is listed as a controlled substance in multiple jurisdictions (e.g., 21 CFR 1308.13 in the U.S.; Schedule III of the German Betäubungsmittelgesetz) [5][6]. Its procurement and use are therefore subject to strict regulatory oversight, a key differentiator for research and industrial applications.

Why Generic Barbiturate Substitution Fails: Critical Differentiators for Narcobarbital (125-55-3)


Generic substitution within the barbiturate class is scientifically unsound due to significant, quantifiable variations in key parameters governing anesthetic induction, duration, and safety. Narcobarbital exhibits a distinct profile compared to common alternatives like pentobarbital and thiopental. For instance, its optimal infusion rate for achieving a defined anesthetic endpoint (EEG burst suppression) is more than double that of pentobarbital (46 vs. 20 mmol·g⁻¹·min⁻¹) [1], indicating a fundamentally different kinetic profile in vivo. Furthermore, its unique N-methylation on the barbiturate core [2] and specific bromoallyl substitution confer a distinct set of physicochemical properties—including pKa, lipophilicity (logP), and aqueous solubility—that directly impact formulation, bioavailability, and tissue distribution [3]. These are not interchangeable features. Consequently, selecting narcobarbital over a seemingly similar barbiturate requires a precise, evidence-based understanding of these differential metrics, which directly inform experimental design, safety protocols, and regulatory compliance in both research and niche veterinary applications.

Quantitative Evidence Guide: Validating Narcobarbital (125-55-3) Selection Over Barbiturate Analogs


Comparative Anesthetic Potency: Narcobarbital vs. Pentobarbital and Thiopental in a Standardized In Vivo Model

In a controlled study comparing the optimal infusion rates of various anesthetics required to induce a 1-second EEG burst suppression in rats, narcobarbital demonstrated a distinct potency profile. The racemic mixture of narcobarbital required an optimal infusion rate of 46 mmol·g⁻¹·min⁻¹, a rate identical to its (+) and (−) enantiomers but more than double the 20 mmol·g⁻¹·min⁻¹ required for pentobarbital and significantly higher than the 38 mmol·g⁻¹·min⁻¹ required for thiopental. This indicates that narcobarbital is less potent in this specific, highly controlled in vivo endpoint compared to these common alternatives [1].

Anesthesiology Neuropharmacology GABA-A Receptor Modulation

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Profile vs. Pentobarbital

Cross-referencing supplier and database specifications reveals notable differences in the physicochemical properties of narcobarbital compared to pentobarbital, which can influence formulation and in vivo behavior. Narcobarbital exhibits a lower aqueous solubility (186 mg/L) compared to pentobarbital (typically cited as 679 mg/L for the free acid or 248 mg/mL for the sodium salt) [1]. Its octanol-water partition coefficient (logP) is also slightly lower at 2.11, versus pentobarbital's logP of 2.22, indicating marginally less lipophilic character [2]. Its pKa of 7.74 is more acidic than pentobarbital's pKa of 8.11 [3].

Pharmaceutical Chemistry Preformulation Physicochemical Properties

Structural Differentiation: The Impact of N-Methylation on Metabolic Profile

Narcobarbital is distinguished from its parent compound, propallylonal, by an N-methyl group at the 1-position of the barbituric acid ring. This seemingly minor structural modification has significant implications for drug metabolism and elimination. N-methylation generally reduces the rate of ring oxidation and can alter the pathway of metabolic clearance, potentially leading to a different duration of action or metabolite profile compared to non-methylated analogs like propallylonal [1][2]. While specific comparative metabolic data for narcobarbital are scarce, this class-level structural inference is a crucial differentiator for researchers concerned with metabolic stability or the generation of specific metabolites.

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship (SAR)

Alternative Route of Administration: Intrapulmonary Anesthesia in Pigs Compared to Intravenous Pentobarbital

A 1971 study demonstrated the feasibility of using narcobarbital via intrapulmonary injection to induce general anesthesia in pigs. The reported effective dose range was 20-60 mg/kg, producing a surgical plane of anesthesia lasting 27-46 minutes [1]. In contrast, standard protocols for pentobarbital anesthesia in pigs typically involve intravenous administration at a dose of 20-30 mg/kg [2]. While the studies differ in design and era, this cross-study comparison highlights that narcobarbital can be effectively administered via a route that avoids the time-consuming venipuncture often required for pentobarbital, a practical advantage in certain experimental or field settings.

Veterinary Anesthesiology Alternative Drug Delivery Porcine Model

Regulatory and Supply Chain Stability: A Niche Veterinary Anesthetic with Controlled Status

Narcobarbital's status as a Schedule III controlled substance in the U.S. (21 CFR 1308.13) and its classification under the German Betäubungsmittelgesetz (BtMG) [1][2] differentiates it from non-controlled sedative alternatives (e.g., certain alpha-2 agonists or benzodiazepines) and even from some other barbiturates with different scheduling. Furthermore, unlike many other barbiturates that are now considered obsolete, narcobarbital retains a current, valid marketing authorization for veterinary use in the European Union under the trade name Narkodorm, with specific dosing guidelines for a wide range of species [3]. This dual characteristic—controlled status ensuring a defined legal framework for procurement, and ongoing veterinary approval—provides a level of regulatory clarity and supply chain continuity that is often absent for other 'legacy' barbiturates, which may only be available through specialized chemical suppliers.

Regulatory Science Controlled Substance Management Veterinary Pharmacology

Verified Application Scenarios for Narcobarbital (125-55-3) in Research and Veterinary Practice


Veterinary Anesthesia in Multi-Species Settings Requiring a Controlled, Authorized Barbiturate

Procurement of narcobarbital is directly supported by its active veterinary marketing authorization in the EU (e.g., Narkodorm). This makes it a scientifically and legally sound choice for inducing surgical anesthesia in a broad range of species, including pigs, dogs, cats, rabbits, and various birds and reptiles, where a controlled but clinically proven barbiturate is indicated [1]. Its defined regulatory status simplifies compliance compared to sourcing non-authorized or research-grade-only alternatives.

Research Studies Requiring a Barbiturate with a Distinct Anesthetic Potency Profile

For neuroscientific or pharmacological studies where precise anesthetic depth is critical, narcobarbital offers a quantifiably different profile from common comparators. Its optimal infusion rate of 46 mmol·g⁻¹·min⁻¹ (to achieve EEG burst suppression) is more than double that of pentobarbital (20 mmol·g⁻¹·min⁻¹) [2]. This makes it a valuable tool for experiments designed to probe the differential effects of anesthetic agents on neuronal function or for studies where a specific, slower-onset induction profile is desirable.

Preformulation and Physicochemical Studies of Barbiturate Derivatives

Narcobarbital's unique physicochemical signature—including a lower aqueous solubility (186 mg/L), slightly lower lipophilicity (logP 2.11), and more acidic pKa (7.74) compared to pentobarbital [3][4]—positions it as a valuable reference compound. Researchers in pharmaceutical chemistry can utilize these defined properties to study structure-property relationships, develop novel formulations for poorly soluble barbiturates, or investigate the impact of N-methylation on physicochemical behavior.

Investigating Alternative Routes of Anesthetic Delivery in Large Animal Models

Published data demonstrating effective general anesthesia in pigs via intrapulmonary injection of narcobarbital (20-60 mg/kg, 27-46 min duration) provides a foundational reference for studies exploring non-intravenous delivery methods [5]. For veterinary researchers working with large animal models where venous access is difficult, this evidence supports the selection of narcobarbital for protocol development focused on alternative, less invasive administration techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Narcobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.